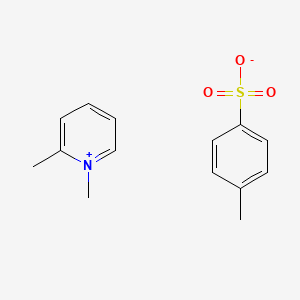

1-Methyl-2-picolinium p-toluenesulfonate

Description

Significance of Picolinium Derivatives in Modern Organic Chemistry Research

Picolinium derivatives, which are methylated pyridinium (B92312) salts, are of significant interest in modern organic chemistry. The position of the methyl group on the pyridine (B92270) ring can influence the steric and electronic properties of the cation, thereby affecting the properties of the resulting salt. nih.gov Picolinium salts have been investigated for their potential as ionic liquids, which are salts with low melting points, often below 100°C. nih.gov These materials are valued for their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds. orgsyn.org

The structure of the picolinium cation, with its aromatic ring and charged nitrogen center, allows for a variety of intermolecular interactions, including π-π stacking and hydrogen bonding, which can influence the self-assembly and bulk properties of the material. wikipedia.org Research into picolinium-based ionic liquids has explored how modifications to the cation, such as the length of the alkyl chain attached to the nitrogen and the position of the methyl group on the ring, can tune their physical properties like viscosity, density, and thermal stability. nih.govorgsyn.org

The Role of p-Toluenesulfonate Anions in Stabilizing and Modulating Cationic Species

The p-toluenesulfonate anion, often referred to as the tosylate anion, is the conjugate base of p-toluenesulfonic acid, a strong organic acid. orgsyn.org This anion plays a crucial role in stabilizing cationic species and modulating the properties of the resulting salt. The tosylate anion is a large, charge-diffuse species, which contributes to the formation of salts with lower melting points. orgsyn.org

The interaction between the cation and the p-toluenesulfonate anion is a key determinant of the salt's properties. Studies on various ionic liquids have shown that the nature of the anion has a significant impact on the physicochemical properties of the salt, including its melting point, viscosity, and conductivity. orgsyn.org

Research Context of 1-Methyl-2-picolinium p-toluenesulfonate within Quaternary Ammonium (B1175870) Chemistry

The synthesis of quaternary ammonium salts, including 1-Methyl-2-picolinium p-toluenesulfonate, is typically achieved through a Menshutkin reaction. This reaction involves the nucleophilic attack of a tertiary amine (in this case, 2-picoline) on an alkylating agent (such as methyl p-toluenesulfonate). iau.ir The quaternization of 2-methylpyridine (B31789) can be influenced by steric hindrance from the methyl group at the C-2 position, which can affect the reaction yield. nih.gov

While specific research focusing solely on 1-Methyl-2-picolinium p-toluenesulfonate is limited, the synthesis of a closely related compound, 2-methylpyridinium p-toluenesulfonate, has been reported. This compound was synthesized by the reaction of 2-methylpyridine with p-toluenesulfonic acid and was characterized by FT-IR, 1H NMR, and 13C NMR spectroscopy. iau.ir This research demonstrates the feasibility of forming stable salts between the 2-picolinium cation and the p-toluenesulfonate anion.

The properties of 1-Methyl-2-picolinium p-toluenesulfonate can be inferred from the known characteristics of its constituent ions and related compounds. For instance, the 1-methyl-2-picolinium cation is expected to impart properties typical of picolinium-based ionic liquids, while the p-toluenesulfonate anion will contribute to the salt's stability and potential as a synthetic reagent.

Data Tables

Table 1: Physicochemical Properties of p-Toluenesulfonate Anion

| Property | Value |

| Chemical Formula | C₇H₇O₃S⁻ |

| Molar Mass | 171.20 g/mol nih.gov |

| Topological Polar Surface Area | 65.6 Ų nih.gov |

| Formal Charge | -1 nih.gov |

Table 2: General Properties of Picolinium-Based Ionic Liquids

| Property | Description |

| Melting Point | Generally low, often below 100°C. nih.gov |

| Thermal Stability | Typically high, with decomposition temperatures often above 200°C. orgsyn.org |

| Viscosity | Varies depending on the alkyl chain length and anion. nih.govorgsyn.org |

| Density | Influenced by the position of the methyl group on the pyridinium ring. orgsyn.org |

| Solubility | Varies; some are miscible with water, while others are hydrophobic. nih.gov |

Properties

IUPAC Name |

1,2-dimethylpyridin-1-ium;4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N.C7H8O3S/c1-7-5-3-4-6-8(7)2;1-6-2-4-7(5-3-6)11(8,9)10/h3-6H,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYAREOPOQBFJLU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=CC=[N+]1C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 1 Methyl 2 Picolinium P Toluenesulfonate

Adaptations of the Menshutkin Reaction for N-Alkylation of Picolines

The cornerstone for the synthesis of 1-Methyl-2-picolinium p-toluenesulfonate is the Menshutkin reaction. Discovered by Nikolai Menshutkin in 1890, this reaction describes the conversion of a tertiary amine into a quaternary ammonium (B1175870) salt upon reaction with an alkyl halide or a similar alkylating agent. wikipedia.orgwikipedia.org The reaction is a type of nucleophilic aliphatic substitution. wikipedia.org

In the context of synthesizing 1-Methyl-2-picolinium p-toluenesulfonate, the tertiary amine is 2-picoline (2-methylpyridine). The nitrogen atom in the pyridine (B92270) ring of 2-picoline acts as the nucleophile, attacking the electrophilic methyl group provided by the methylating agent. This N-alkylation is a common and effective route for producing quaternary pyridinium (B92312) salts from tertiary amines, as overalkylation is not a possibility at the nitrogen center. wikipedia.org While the classic Menshutkin reaction often involves alkyl halides, other potent alkylating agents like sulfonate esters are also highly effective.

Methyl p-toluenesulfonate (methyl tosylate) is a frequently used and powerful methylating agent in organic synthesis. lookchem.comchemicalbook.comsciencemadness.org It serves as an effective electrophile for the N-alkylation of 2-picoline. The reaction proceeds via an SN2 mechanism, where the nitrogen of 2-picoline attacks the methyl group of methyl tosylate, displacing the p-toluenesulfonate anion, which then becomes the counter-ion in the resulting salt.

Methyl p-toluenesulfonate is an ester of p-toluenesulfonic acid and methanol. It is often prepared by reacting p-toluenesulfonyl chloride with methanol, typically in the presence of a base like sodium hydroxide (B78521) to neutralize the HCl formed. chemicalbook.comorgsyn.org Its reactivity is comparable to that of alkyl iodides, making it a highly efficient reagent for methylation. sciencemadness.org

Table 1: Properties of Key Reactants

| Compound | Formula | Molar Mass ( g/mol ) | Role in Reaction |

|---|---|---|---|

| 2-Picoline | C₆H₇N | 93.13 | Tertiary Amine (Nucleophile) |

The quaternization of pyridines, including picolines, is influenced by several factors such as solvent, temperature, concentration, and stoichiometry. ucla.edu The Menshutkin reaction rate is generally enhanced by polar solvents which can stabilize the charged transition state and the final ionic product. wikipedia.org

Optimization of chemical reactions has traditionally relied on varying one parameter at a time. ucla.edu However, modern approaches utilize multi-objective optimization models. For instance, Bayesian optimization platforms have been employed to simultaneously optimize both reaction yield and production rate (space-time yield) in the continuous flow synthesis of pyridinium salts. ucla.eduresearchgate.net Such platforms can efficiently explore the reaction space, which includes variables like temperature, concentration, and residence time, to identify optimal conditions. ucla.edu

Continuous flow techniques offer superior control over reaction parameters compared to traditional batch processes and facilitate scalability. ucla.eduresearchgate.net While specific optimization data for the reaction between 2-picoline and methyl p-toluenesulfonate is not widely published, general principles suggest that heating the reactants in a suitable polar aprotic solvent, such as acetonitrile (B52724) or acetone, would facilitate the reaction.

Table 2: General Parameters for Optimization of Pyridinium Salt Synthesis

| Parameter | Description | Potential Impact |

|---|---|---|

| Solvent | The medium in which the reaction is conducted. | Polarity affects reaction rate; polar solvents generally accelerate the Menshutkin reaction. wikipedia.org |

| Temperature | The heat applied to the reaction system. | Higher temperatures typically increase the reaction rate, but can also lead to side reactions. |

| Concentration | The amount of reactants per unit volume of solvent. | Can influence reaction kinetics and product precipitation. |

| Stoichiometry | The molar ratio of reactants. | Using a slight excess of the alkylating agent can help drive the reaction to completion. |

| Time | The duration of the reaction. | Must be sufficient to allow for maximum conversion of reactants to product. |

General Procedures for Pyridinium Salt Synthesis

The synthesis of pyridinium salts is a fundamental process in organic chemistry with several established methods. nih.gov The most common approach is the direct N-alkylation of pyridine or its derivatives with alkylating agents, which is a direct application of the Menshutkin reaction. wikipedia.orgresearchgate.net A variety of alkyl halides (iodides, bromides, chlorides) and sulfonate esters can be used for this purpose. wikipedia.orgresearchgate.net

Another versatile method involves the condensation of pyrylium (B1242799) salts with primary amines. nih.govnih.gov This reaction is highly efficient and can be used to synthesize a wide array of pyridinium salts with various substituents. nih.gov Other specialized methods include the electrophilic amination of pyridine derivatives and the use of reagents like glutaconaldehyde (B1235477) to transform primary amines into pyridinium salts. nih.govcnrs.fr The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the pyridinium ring and the N-substituent. For simple N-alkylation to produce compounds like 1-Methyl-2-picolinium p-toluenesulfonate, the direct alkylation of the parent pyridine derivative remains the most straightforward and common method.

Green Chemistry Approaches in 1-Methyl-2-picolinium p-toluenesulfonate Synthesis

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. unibo.it In the synthesis of 1-Methyl-2-picolinium p-toluenesulfonate, several aspects can be considered to align with these principles.

One of the primary targets for "greening" a reaction is the solvent. mdpi.com Many traditional Menshutkin reactions are performed in volatile organic compounds (VOCs). A greener approach would involve substituting these with more environmentally benign solvents, such as water, supercritical carbon dioxide, or ionic liquids, where feasible. mdpi.com Solvent-free conditions, where the reactants are heated together without a solvent, represent an ideal scenario if the physical properties of the reactants allow.

Another strategy involves improving energy efficiency. The use of microwave irradiation, for example, can often accelerate reaction times and reduce energy consumption compared to conventional heating. researchgate.net Furthermore, process intensification through continuous flow reactors, as mentioned in the optimization section, not only improves control and scalability but also can lead to higher energy efficiency and reduced waste generation. ucla.eduresearchgate.net

While methyl p-toluenesulfonate is an effective methylating agent, alternative "greener" methylating agents like dimethyl carbonate (DMC) are being increasingly explored. unive.it DMC is less toxic and can be produced via sustainable pathways. unive.it However, applying this to the synthesis of the target compound would result in a different counter-ion (e.g., methyl carbonate), necessitating an additional ion-exchange step if the p-toluenesulfonate salt is specifically required. A life-cycle assessment of the entire process, including reagent synthesis and purification, is necessary to fully evaluate the environmental impact of any synthetic route. google.com

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Methyl 2 Picolinium P Toluenesulfonate

Nuclear Magnetic Resonance Spectroscopy (NMR) for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise structure of the 1-methyl-2-picolinium cation and the p-toluenesulfonate anion can be confirmed.

The ¹H NMR spectrum of 1-Methyl-2-picolinium p-toluenesulfonate is anticipated to display a combination of signals corresponding to both the cation and the anion. The pyridinium (B92312) ring protons of the 1-methyl-2-picolinium cation are expected to be deshielded due to the positive charge on the nitrogen atom, appearing in the downfield region of the spectrum. The methyl groups on both the cation and the anion will appear as singlets in the upfield region.

Expected ¹H NMR Chemical Shifts (δ) in ppm:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Pyridinium Ring Protons (Cation) | 7.5 - 9.0 | Multiplets | 4H |

| N-Methyl Protons (Cation) | ~4.0 - 4.5 | Singlet | 3H |

| C-Methyl Protons (Cation) | ~2.5 - 3.0 | Singlet | 3H |

| Aromatic Protons (Anion) | 7.1 - 7.8 | Two Doublets | 4H |

| C-Methyl Protons (Anion) | ~2.3 - 2.4 | Singlet | 3H |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

The ¹³C NMR spectrum will provide information on all unique carbon environments within the compound. The carbons of the pyridinium ring are expected at lower field due to the electron-withdrawing effect of the quaternized nitrogen. The methyl carbons will resonate at a much higher field.

Expected ¹³C NMR Chemical Shifts (δ) in ppm:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Pyridinium Ring Carbons (Cation) | 125 - 150 |

| N-Methyl Carbon (Cation) | 45 - 50 |

| C-Methyl Carbon (Cation) | 20 - 25 |

| Quaternary Aromatic Carbon (Anion, C-S) | 140 - 145 |

| Quaternary Aromatic Carbon (Anion, C-CH₃) | 135 - 140 |

| Aromatic CH Carbons (Anion) | 125 - 130 |

| C-Methyl Carbon (Anion) | ~21 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is utilized to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. The spectrum of 1-Methyl-2-picolinium p-toluenesulfonate would exhibit characteristic absorption bands for the aromatic rings and the sulfonate group.

Key vibrational modes for the p-toluenesulfonate anion include strong absorptions from the S=O asymmetric and symmetric stretching. researchgate.net The C=C and C=N stretching vibrations from the 1-methyl-2-picolinium cation would also be prominent in the fingerprint region.

Expected FT-IR Absorption Bands (cm⁻¹):

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Aromatic C=C and C=N Stretch | 1450 - 1600 | Medium-Strong |

| S=O Asymmetric Stretch | 1200 - 1250 | Strong |

| S=O Symmetric Stretch | 1030 - 1060 | Strong |

| S-O Stretch | 950 - 1000 | Strong |

Note: Predicted values are based on characteristic frequencies for the respective functional groups. researchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the ionic components of the compound. For an ionic salt like 1-Methyl-2-picolinium p-toluenesulfonate, techniques such as electrospray ionization (ESI) would be employed. The analysis would be expected to show a prominent peak for the 1-methyl-2-picolinium cation in positive ion mode and a peak for the p-toluenesulfonate anion in negative ion mode.

The molecular weight of the 1-methyl-2-picolinium cation (C₇H₁₀N⁺) is approximately 108.16 Da, and the p-toluenesulfonate anion (C₇H₇O₃S⁻) is approximately 171.20 Da. nih.gov Fragmentation of the cation could occur through the loss of a methyl group or through ring opening, leading to smaller fragment ions.

Expected Mass Spectrometry Data:

| Ion | Mode | Expected m/z | Potential Fragments (m/z) |

| 1-Methyl-2-picolinium Cation | Positive | ~108 | 93 (loss of CH₃), various ring fragments |

| p-Toluenesulfonate Anion | Negative | ~171 | 91 (C₇H₇⁺ fragment from rearrangement), 80 (SO₃⁻) |

Note: Fragmentation patterns are predictive and depend on the ionization energy and technique used.

X-ray Diffraction Analysis for Crystalline Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and details of the crystal packing for 1-Methyl-2-picolinium p-toluenesulfonate.

For related pyridinium tosylate salts, the crystal structure is often stabilized by hydrogen bonding interactions between the cation and the sulfonate oxygen atoms of the anion, as well as π-π stacking interactions between the aromatic rings. researchgate.net It is expected that 1-Methyl-2-picolinium p-toluenesulfonate would form a well-ordered crystalline lattice with distinct ionic layers. The analysis would reveal the specific geometry of the ions and their orientation relative to one another within the unit cell.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence) for Optical Properties

UV-Visible spectroscopy measures the electronic transitions within a molecule. The spectrum of 1-Methyl-2-picolinium p-toluenesulfonate is expected to be a composite of the absorptions from both the cation and the anion. Both moieties contain aromatic rings, which typically exhibit π-π* transitions in the UV region. The pyridinium cation, in particular, is known to absorb in the UV range. acs.orgresearchgate.net

Photoluminescence spectroscopy investigates the emission of light from a substance after it has absorbed light. Many pyridinium salts are known to be photoluminescent, often exhibiting fluorescence. acs.orgacs.org The emission properties, such as the wavelength of maximum emission and the quantum yield, would be dependent on the rigidity of the structure in the solid state or the solvent environment in solution. Any observed photoluminescence would likely originate from the excited state of the 1-methyl-2-picolinium cation. nih.govcdnsciencepub.com

Expected Electronic Spectroscopy Data:

| Technique | Expected Wavelength Range (nm) | Associated Transition |

| UV-Vis Absorption | 250 - 350 | π-π* (Pyridinium and Toluene rings) |

| Photoluminescence Emission | 400 - 500 (Blue region) | Fluorescence from the 1-methyl-2-picolinium cation |

Note: These are predicted ranges and can be significantly influenced by solvent and solid-state packing effects.

Mechanistic Investigations of Chemical Transformations Involving 1 Methyl 2 Picolinium P Toluenesulfonate

Role as a Catalytic Species in Organic Reactions

1-Methyl-2-picolinium p-toluenesulfonate, a salt derived from 2-picoline (2-methylpyridine) and p-toluenesulfonic acid, functions as a mild acid catalyst in a variety of organic reactions. Its utility stems from the acidic nature of the pyridinium (B92312) ion, which can protonate substrates and facilitate subsequent chemical steps.

Esterification, the reaction between a carboxylic acid and an alcohol to form an ester and water, is a fundamental transformation in organic synthesis. While pyridinium p-toluenesulfonate (PPTS) itself is considered a weak catalyst for these reactions, modifications to its structure can significantly enhance its catalytic prowess. For instance, the introduction of a lipid C18 chain and a nitro group on the pyridinium ring has been shown to dramatically improve catalytic activity. nih.govlookchem.com One notable analogue, 2-oleamido-5-nitro-pyridinium p-toluenesulfonate, has demonstrated the ability to promote a wide range of esterification reactions, achieving yields up to 99%. nih.govnih.gov This enhanced activity is attributed to the modified catalyst's ability to facilitate the condensation reaction under mild conditions without the need for water removal. nih.govlookchem.com

The general mechanism for acid-catalyzed esterification, such as the Fischer esterification, involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. taylorandfrancis.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. taylorandfrancis.com The subsequent elimination of a water molecule yields the ester. taylorandfrancis.com

Below is a table summarizing the catalytic performance of various pyridinium p-toluenesulfonate analogues in the esterification of 4-phenylbutyric acid with 1-octanol.

| Catalyst | Yield of Ester (%) |

|---|---|

| Pyridinium p-toluenesulfonate (PPTS) | Not Detected |

| 2-Amino-pyridinium p-toluenesulfonate | Not Detected |

| 2-Amino-5-nitro-pyridinium p-toluenesulfonate | 16 |

| 2-Butyramido-5-nitro-pyridinium p-toluenesulfonate | 48 |

| 2-Acetamido-5-nitro-pyridinium p-toluenesulfonate | 49 |

| 2-Oleamido-5-nitro-pyridinium p-toluenesulfonate | 99 |

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where multiple reactants are combined in a single vessel to form a complex product in one step. 1-Methyl-2-picolinium p-toluenesulfonate and its analogues have proven to be effective catalysts in this domain. For example, 2-methylpyridinium p-toluenesulfonate ([2-MPy][p-TSA]) has been successfully employed as a recoverable ionic liquid catalyst for the one-pot, four-component synthesis of hexahydroquinoline-3-carboxamide derivatives. iau.ir This reaction proceeds with high to excellent yields in ethanol (B145695) at 50°C. iau.ir

Similarly, N-methyl pyridinium p-toluene sulfonate (NMPyTs) has been utilized as a catalyst for the one-pot, three-component synthesis of pyrano[2,3-c]pyrazoles. pnu.ac.ir This method offers advantages such as high yields, shorter reaction times, and easy work-up without the need for chromatographic purification. pnu.ac.ir The catalyst facilitates the reaction of various benzaldehydes, malononitrile, and a pyrazolone (B3327878) derivative at room temperature. pnu.ac.ir Another application of NMPyTs is in the ultrasound-promoted, one-pot multicomponent synthesis of highly functionalized tetrahydropyridine (B1245486) derivatives under solvent-free conditions, showcasing its versatility and efficiency. researchgate.net

The catalytic utility of tosylate compounds extends to industrial processes and specialized synthetic transformations. In the production of alkyd resins, which are commonly used in surface coatings, catalysts are employed to accelerate the polymerization process. Methyl p-toluenesulfonate, a related compound, is utilized as a catalyst to enhance the reaction rate between a polycarboxylic acid, a polyhydric alcohol, and a glyceride oil, thereby improving the efficiency and quality of the resin formation. lookchem.comgoogle.com

Furthermore, in the pharmaceutical industry, methyl p-toluenesulfonate is used in selective 1-substitution reactions of tetrazole, a key structural motif in some drug molecules. lookchem.com This selective substitution is critical for synthesizing specific pharmaceutical compounds. lookchem.com

Insights into Reaction Kinetics and Rate-Limiting Steps

Understanding the kinetics of a reaction provides a deeper comprehension of its mechanism, including the identification of the rate-limiting step. For reactions catalyzed by p-toluenesulfonic acid and its derivatives, kinetic studies have been instrumental. For example, the reaction kinetics for the acetylation of 1,2-propylene glycol (PG) catalyzed by p-toluenesulfonic acid (p-TSA) have been investigated using in situ 1H NMR spectroscopy. researchgate.net This study modeled the acetylation and transacetylation reactions as reversible second-order reactions and determined the activation energies for the consecutive acetylation of PG and its monoacetate ester to be 56 and 47 kJ/mol, respectively. researchgate.net The activation energy for the intermolecular transacetylation of PG with its diacetate ester was found to be 63 kJ/mol. researchgate.net

In the context of polymerization, a detailed investigation into the liquid-state polymerization of 2,4-hexadiyne-1,6-diyl bis-(p-toluenesulfonate) revealed that the reaction is governed by a well-defined rate-limiting step, as indicated by a nearly constant isoconversional activation energy. nih.gov This contrasts with solid-state polymerization, which exhibits more complex, multi-step kinetics. nih.gov Calorimetric and spectroscopic analyses established that the liquid-state polymerization follows a zero-order reaction model. nih.gov

Kinetic investigations of nucleophilic substitution reactions also provide mechanistic insights. For instance, the study of reactions involving methyl 4-nitrophenyl carbonate with various amines revealed a stepwise mechanism through a zwitterionic tetrahedral intermediate, with a change in the rate-determining step depending on the basicity of the amine. researchgate.net

Proposed Mechanisms for 1-Methyl-2-picolinium p-toluenesulfonate-Mediated Reactions

The primary role of 1-Methyl-2-picolinium p-toluenesulfonate as a catalyst is to act as a proton donor. In multicomponent reactions, such as the synthesis of pyrano[2,3-c]pyrazoles catalyzed by NMPyTs, the proposed mechanism likely begins with the activation of an aldehyde by the acidic catalyst. This is followed by a Knoevenagel condensation with a C-H acidic compound like malononitrile. The resulting intermediate then undergoes a Michael addition with a pyrazolone, followed by cyclization and dehydration to yield the final product.

In esterification reactions, the pyridinium ion protonates the carbonyl group of the carboxylic acid, enhancing its electrophilicity and facilitating the nucleophilic attack of the alcohol. taylorandfrancis.com For the highly active lipid-modified pyridinium p-toluenesulfonate catalysts, it is plausible that the lipid chain creates a hydrophobic microenvironment that facilitates the dehydration step, thereby driving the equilibrium towards the ester product. nih.govnih.gov

Solvent Effects and Their Mechanistic Implications

The choice of solvent can significantly impact the reaction rate and even the reaction mechanism. Studies on methyl transfer reactions have shown that the activation free energy increases with the polarity of the solvent. nih.gov For the reaction of trimethylsulfonium (B1222738) ion with ammonia (B1221849) and pyridine (B92270), moving from the gas phase to a nonpolar solvent like cyclohexane (B81311) results in a similar reaction path, but with notable differences in the relative energies of the critical points. nih.gov In a polar aprotic solvent like DMSO, the energy profile is greatly simplified due to the disappearance of several intermediate species. nih.gov In water, a polar protic solvent, the free energy of activation is calculated to be even higher, which aligns with experimental observations of the solvent's effect on the reaction rate. nih.gov

In the context of multicomponent reactions, the use of environmentally benign solvents like water or ethanol is often preferred. The synthesis of 4H-benzo[b]pyran derivatives using pyridinium p-toluenesulfonate as a catalyst highlights the merit of using water as a solvent, leading to good yields and a simple, environmentally friendly procedure. researchgate.net Similarly, deep eutectic solvents (DESs) based on p-toluenesulfonic acid have been explored as green catalysts for esterification reactions, demonstrating their potential as effective and sustainable reaction media. researchgate.net

Advanced Applications of 1 Methyl 2 Picolinium P Toluenesulfonate in Materials Science and Organic Synthesis

Utilization in the Development of Photo- and Electro-Active Materials

The unique electronic properties derived from the combination of the picolinium cation and the tosylate anion make 1-Methyl-2-picolinium p-toluenesulfonate a valuable component in the creation of materials that interact with light and electrical fields.

In the synthesis of donor-acceptor (D-A) molecules, which are fundamental to many photo- and electro-active materials, p-toluenesulfonate derivatives play a crucial role. The p-toluenesulfonic acid component is often used as a catalyst to facilitate the condensation reactions required to form these structures. nih.gov For example, it has been used to promote the synthesis of 2-(3,5-Bis(trifluoromethyl)phenyl)-4,7-dibromo-1H-benzo[d]imidazole, a key intermediate in the creation of donor-acceptor-donor (D-A-D) systems. nih.gov The 1-methyl-2-picolinium cation can itself act as an electron-accepting moiety, making the integrated salt a direct precursor in the assembly of intramolecular charge-transfer systems. These D-A structures are integral to modulating the energy bandgap and facilitating intramolecular charge transfer (ICT), a critical process for materials used in optical waveguides and other optoelectronic applications. nih.gov

The p-toluenesulfonate group is a key functional unit in the synthesis of various dyes. Methyl p-toluenesulfonate, a closely related compound, serves as a versatile methylating agent and catalyst in the production of a wide range of colored materials. lookchem.com The tosylate portion of 1-Methyl-2-picolinium p-toluenesulfonate can be leveraged in similar synthetic pathways. Its role can be catalytic, promoting reactions necessary for dye formation, or it can be incorporated into the final dye structure as a counterion, influencing properties such as solubility and stability.

Application as a Film-Forming Additive in Electrochemical Systems (e.g., Battery Technology)

In the field of energy storage, particularly lithium-ion batteries, the stability of the electrode-electrolyte interface (EEI) is paramount for performance and longevity. rsc.org Film-forming additives are introduced in small quantities to the electrolyte to decompose preferentially on the electrode surfaces, creating a stable solid electrolyte interphase (SEI). rsc.org

Research on related compounds like Methyl p-toluenesulfonate (MPTS) demonstrates the effectiveness of the tosylate functional group in this application. abechem.com Density functional theory analysis shows that MPTS has a lower ionization energy (693.2 kJ/mol) compared to common carbonate solvents, indicating it is more susceptible to oxidation. abechem.com This preferential oxidation allows it to form a protective, low-impedance film on the cathode. abechem.com This film enhances the stability of the electrolyte and the electrode during cycling, preventing parasitic reactions and improving capacity retention. abechem.com Similarly, p-Toluenesulfonyl isocyanate (PTSI) has been shown to form a stable SEI film on graphite (B72142) anodes, inhibiting the reductive decomposition of the electrolyte. researchgate.net Given these precedents, 1-Methyl-2-picolinium p-toluenesulfonate is a promising candidate as a multifunctional additive, with the p-toluenesulfonate anion contributing to a stable cathode film and the picolinium cation potentially modifying the anode interface.

| Additive | Function | Key Finding | Reference |

|---|---|---|---|

| Methyl p-toluenesulfonate (MPTS) | Cathode Film-Former | Possesses a lower ionization energy (693.2 kJ/mol) than electrolyte solvents, leading to preferential oxidation and the formation of a protective, low-impedance film on the LiMn2O4 cathode. | abechem.com |

| p-Toluenesulfonyl isocyanate (PTSI) | Anode Film-Former | Generates a stable SEI film on the graphite surface, which inhibits the reductive decomposition of the electrolyte and electrode erosion. | researchgate.net |

Development of Novel Polymeric Materials and Modified Surfaces

The development of advanced polymers and surface coatings often requires precise control over reaction conditions. Pyridinium (B92312) p-toluenesulfonate (PPTS), a structurally analogous compound to 1-Methyl-2-picolinium p-toluenesulfonate, is widely used as a mild, organic-soluble acid catalyst. wikipedia.org This property is particularly valuable in polymer chemistry where harsh acidic conditions could degrade the polymer backbone or sensitive functional groups.

By extension, 1-Methyl-2-picolinium p-toluenesulfonate can be employed as a catalyst in polymerization reactions or in the chemical modification of polymer surfaces. Its gentle acidity allows for controlled catalysis in processes such as the formation of polyacetals or the grafting of molecules onto a polymer surface to alter its properties, such as hydrophobicity or biocompatibility. The use of such catalysts is integral to creating specialized polymeric materials for targeted applications, from drug delivery systems to high-performance coatings. nih.gov

Exploration in Nonlinear Optical (NLO) Materials Research

Nonlinear optical (NLO) materials, which can alter the properties of light, are essential for applications in telecommunications, optical computing, and photonics. A key requirement for second-order NLO activity is a noncentrosymmetric crystal structure. Organic salts combining an organic cation with a p-toluenesulfonate anion have proven to be a rich source of such materials.

Studies on related compounds have demonstrated significant NLO properties. For instance, p-Toluidine p-toluenesulfonate (PTPT) crystals exhibit a second-harmonic generation (SHG) efficiency that is 52% that of the standard NLO material potassium dihydrogen phosphate (B84403) (KDP). researchgate.net Another example, 4-methylanilinium p-toluenesulfonate (PMPT), crystallizes in the noncentrosymmetric space group P2(1) and is thermally stable up to 199 °C, making it a robust candidate for device applications. sigmaaldrich.com These findings underscore the potential of 1-Methyl-2-picolinium p-toluenesulfonate to form crystalline structures with desirable NLO properties, driven by the combination of a polarizable organic cation and the tosylate anion, which aids in achieving the necessary molecular alignment. researchgate.net

| Compound | Abbreviation | Crystal System | Key NLO Property | Thermal Stability | Reference |

|---|---|---|---|---|---|

| p-Toluidine p-toluenesulfonate | PTPT | Monoclinic | SHG efficiency is 52% of KDP. | Melting point 191.5 °C | researchgate.net |

| 4-methylanilinium p-toluenesulfonate | PMPT | Monoclinic (P21) | Confirmed noncentrosymmetric space group. | Stable up to 199 °C | sigmaaldrich.com |

Strategic Building Block in Complex Organic Molecule Synthesis

In the intricate field of organic synthesis, the choice of reagents and catalysts is critical for achieving high yields and selectivity. p-Toluenesulfonic acid (p-TSA) and its salts are foundational tools for generating molecular complexity. rsc.org p-TSA is a strong, non-toxic, and inexpensive organic acid that effectively catalyzes a multitude of transformations. rsc.org

The salt form, particularly when paired with an organic cation like in Pyridinium p-toluenesulfonate (PPTS), offers the advantage of being a weakly acidic catalyst that is soluble in organic solvents. wikipedia.org This makes it ideal for reactions involving substrates that are unstable in the presence of stronger acids. PPTS is commonly used for the protection of alcohols as tetrahydropyranyl (THP) ethers and for the deprotection of silyl (B83357) ethers. wikipedia.org 1-Methyl-2-picolinium p-toluenesulfonate serves as a strategic building block in the same vein, providing a readily handled solid that delivers a controlled source of protons for acid-catalyzed reactions. This allows for the precise execution of steps in the synthesis of complex natural products and pharmaceuticals, where functional group tolerance is essential.

Investigation of Aggregation Behavior for Controlled Chemical Environments

The ability of certain molecules to self-assemble into organized aggregates, such as micelles, in a solution is a critical aspect of materials science and organic synthesis. This aggregation behavior can create unique, controlled chemical environments, often referred to as nanoreactors, which can significantly influence reaction rates, pathways, and product selectivity. The investigation into the aggregation properties of picolinium salts, a class of quaternary ammonium (B1175870) compounds, has revealed their potential as surface-active agents.

While direct experimental data on the aggregation behavior of 1-Methyl-2-picolinium p-toluenesulfonate is not extensively available in public literature, the behavior of analogous N-alkyl-picolinium salts provides a strong basis for understanding its potential to form micelles in solution. Picolinium salts that possess a sufficiently long alkyl chain attached to the nitrogen atom are known to act as cationic surfactants. mdpi.comacs.org These amphiphilic molecules have a hydrophilic (water-loving) picolinium head group and a hydrophobic (water-repelling) alkyl tail.

In aqueous solutions, once a specific concentration known as the Critical Micelle Concentration (CMC) is reached, these surfactant molecules self-assemble into spherical or rod-like aggregates called micelles. mdpi.comnih.gov The hydrophobic tails orient themselves towards the interior of the micelle, creating a nonpolar microenvironment, while the hydrophilic heads form the outer surface, interacting with the surrounding polar solvent. This formation of micelles is a key factor in creating controlled chemical environments.

The CMC is a crucial parameter that indicates the onset of micelle formation and is influenced by several factors, most notably the length of the alkyl chain. mdpi.com As a general trend observed in picolinium and other quaternary ammonium salts, the CMC value decreases as the length of the hydrophobic alkyl chain increases. mdpi.comacs.org This is because a longer alkyl chain leads to stronger hydrophobic interactions, favoring aggregation at lower concentrations. The position of the methyl group on the pyridinium ring, as in the case of picolinium salts, has been shown to have a minimal effect on the CMC compared to the dominant influence of the alkyl chain length. mdpi.com

The aggregation behavior of these compounds is typically investigated using techniques such as conductometry and tensiometry. Conductometry measures the change in the electrical conductivity of the solution as the surfactant concentration increases. A distinct break in the plot of conductivity versus concentration indicates the CMC. Tensiometry, on the other hand, measures the surface tension of the solution, which decreases with increasing surfactant concentration up to the CMC, after which it remains relatively constant.

The table below presents representative data on the Critical Micelle Concentration for a series of N-alkyl-2-picolinium bromides, illustrating the effect of the alkyl chain length on the propensity for micelle formation. While the counter-ion in this data is bromide, the general trend is expected to be similar for the p-toluenesulfonate salt.

| Compound | Alkyl Chain Length | Critical Micelle Concentration (CMC) (mM) |

|---|---|---|

| N-Dodecyl-2-picolinium bromide | 12 | 11.4 |

| N-Tetradecyl-2-picolinium bromide | 14 | 2.9 |

| N-Hexadecyl-2-picolinium bromide | 16 | 0.9 |

Note: The data presented in this table is for N-alkyl-2-picolinium bromides and serves to illustrate the general principles of how alkyl chain length affects the Critical Micelle Concentration in analogous picolinium salts. acs.org

The formation of these micellar aggregates from compounds like 1-Methyl-2-picolinium p-toluenesulfonate can provide distinct reaction environments. The nonpolar core of the micelles can solubilize nonpolar reactants in an aqueous medium, effectively increasing their local concentration and facilitating reactions that would otherwise be slow or not occur in a homogeneous aqueous solution. The charged surface of the micelles can also influence reaction rates by attracting or repelling charged reactants or transition states. This ability to create tailored microenvironments is of significant interest in various fields, including catalysis and materials synthesis.

Future Research Directions and Emerging Opportunities for 1 Methyl 2 Picolinium P Toluenesulfonate

Integration into Advanced Catalytic Cycles and Process Intensification

The unique properties of 1-Methyl-2-picolinium p-toluenesulfonate, particularly its role as a catalyst, are paving the way for its integration into more complex and efficient chemical processes. A notable example is the use of the closely related N-Methylpyridinium p-toluenesulfonate (NMPyTs) as a catalyst in the one-pot synthesis of pyrano[2,3-c]pyrazoles. pnu.ac.ir This reaction, which involves the combination of various benzaldehydes, malononitrile, and pyrazolone (B3327878) derivatives, highlights the potential of such pyridinium (B92312) salts to facilitate multi-component reactions efficiently at room temperature. pnu.ac.ir

Future research will likely focus on expanding the catalytic scope of 1-Methyl-2-picolinium p-toluenesulfonate to other multi-component reactions and advanced catalytic cycles. The concept of process intensification, which aims to develop smaller, cleaner, and more energy-efficient technologies, is highly relevant here. researchgate.net By serving as a recyclable and efficient catalyst, 1-Methyl-2-picolinium p-toluenesulfonate can contribute to the development of intensified processes with reduced waste and energy consumption. For instance, the use of deep eutectic solvents (DESs) based on p-toluenesulfonic acid has been shown to intensify the synthesis of methyl benzoate, offering a green and recyclable catalytic system. researchgate.net Similar strategies could be explored for 1-Methyl-2-picolinium p-toluenesulfonate.

Table 1: Comparison of Catalytic Systems

| Catalyst System | Reaction | Key Advantages |

| N-Methylpyridinium p-toluenesulfonate (NMPyTs) | Synthesis of pyrano[2,3-c]pyrazoles | High yield, room temperature, one-pot synthesis |

| p-Toluenesulfonic acid-based Deep Eutectic Solvents | Synthesis of methyl benzoate | Green solvent, recyclable catalyst, process intensification |

Exploration in Novel Functional Material Development and Smart Systems

The structural features of 1-Methyl-2-picolinium p-toluenesulfonate make it an intriguing building block for the development of novel functional materials. The interaction between the picolinium cation and the p-toluenesulfonate anion can lead to the formation of organized structures with specific properties. Research into the synthesis of multicomponent crystals using related compounds like 4-amino-1-methylpyridinium p-toluenesulfonate with phenol (B47542) derivatives has demonstrated the potential for creating materials with defined hydrogen-bonding patterns. researchgate.net

Future investigations could explore the incorporation of 1-Methyl-2-picolinium p-toluenesulfonate into polymers, metal-organic frameworks (MOFs), and other hybrid materials. nih.gov The intrinsic properties of the p-toluenesulfonate group, such as its potential for hydrogen bonding and its role in forming ionic liquids, could be harnessed to create materials with tunable optical, electronic, or mechanical properties. The development of "smart systems" that respond to external stimuli like pH, temperature, or light could be another exciting avenue. The phenolic building blocks, for instance, are known for their pH responsiveness and have been used to assemble various functional materials. researchgate.net

Synergistic Applications with Other Chemical Species and Hybrid Systems

The potential of 1-Methyl-2-picolinium p-toluenesulfonate can be further enhanced through synergistic interactions with other chemical species. The combination of different catalysts or the creation of hybrid materials can lead to improved performance and novel functionalities. For example, pyridinium p-toluenesulfonate (PPTS) has been used as a co-catalyst to improve both the yield and enantioselectivity of asymmetric aldol (B89426) condensations. nih.gov

Future research should explore the synergistic effects of combining 1-Methyl-2-picolinium p-toluenesulfonate with metal catalysts, enzymes, or other organocatalysts. The creation of hybrid systems, where the compound is immobilized on a solid support or encapsulated within a matrix, could lead to more robust and recyclable catalysts. The development of hybrid materials, which integrate organic and inorganic components at the molecular level, offers a vast design space for creating materials with unique properties. nih.gov

Computational Design and Optimization of Derivatives for Enhanced Performance

Computational modeling and theoretical studies are powerful tools for accelerating the discovery and optimization of new chemical compounds. In the context of 1-Methyl-2-picolinium p-toluenesulfonate, computational methods can be employed to design and screen derivatives with enhanced catalytic activity, improved stability, or specific material properties.

Future research in this area will likely involve the use of quantum chemical calculations to understand the electronic structure and reactivity of 1-Methyl-2-picolinium p-toluenesulfonate and its derivatives. Molecular docking studies, similar to those performed on related compounds, can help in predicting the binding interactions with substrates and designing more effective catalysts. pnu.ac.ir The design of novel ionic liquids and deep eutectic solvents incorporating the 1-Methyl-2-picolinium cation can also be guided by computational screening methods to identify candidates with optimal properties for specific applications. researchgate.net

Sustainable Synthesis Methodologies and Industrial Scaling Considerations

The development of sustainable and cost-effective methods for the synthesis of 1-Methyl-2-picolinium p-toluenesulfonate is crucial for its widespread application. Current synthetic routes for related compounds like methyl p-toluenesulfonate often involve the use of reagents that require careful handling and purification steps. guidechem.comlookchem.comchemicalbook.comorgsyn.orggoogle.com

Future research should focus on developing greener synthesis methodologies that utilize renewable starting materials, minimize waste generation, and employ environmentally benign solvents. The principles of green chemistry should guide the development of new synthetic pathways.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-methyl-2-picolinium p-toluenesulfonate, and how are they experimentally determined?

- Methodology :

- Melting Point : Determine via differential scanning calorimetry (DSC) or capillary methods. Reported melting point: 160–163°C (solvent-dependent in methanol/acetone systems) .

- Structural Characterization : Use X-ray crystallography (as in ) or nuclear magnetic resonance (NMR) spectroscopy. For ionic complexes, compare NMR titration data (e.g., 1H NMR) with binding models to confirm stoichiometry .

- Solubility : Assess solubility in polar solvents (e.g., water, methanol) via gravimetric analysis or UV-Vis spectroscopy.

Q. How can researchers synthesize and purify 1-methyl-2-picolinium p-toluenesulfonate?

- Methodology :

- Synthesis : React 1-methyl-2-picolinium iodide with sodium p-toluenesulfonate in a polar solvent (e.g., methanol) under reflux. Monitor reaction progress via thin-layer chromatography (TLC).

- Purification : Recrystallize from acetone/methanol mixtures to remove unreacted salts. Confirm purity using high-performance liquid chromatography (HPLC) or mass spectrometry (LC-MS) .

Advanced Research Questions

Q. How do binding interactions between 1-methyl-2-picolinium and p-toluenesulfonate influence supramolecular assembly?

- Methodology :

- NMR Titration : Fit 1H NMR data to 1:1 or 1:2 binding models to calculate association constants (e.g., K₁ = 39.2 M⁻¹ for 1:1; K₂ = 76 M⁻¹ for 1:2). Use software like BindFit for non-cooperative binding analysis .

- Thermodynamic Studies : Compare binding constants across solvent systems (e.g., D₂O vs. CD₃OD) to assess solvent effects on ionic interactions.

Q. What analytical methods are optimal for detecting trace impurities (e.g., genotoxic sulfonate esters) in 1-methyl-2-picolinium p-toluenesulfonate?

- Methodology :

- GC-MS/MS : Use a triple quadrupole tandem mass spectrometer with electron ionization (EI) for high sensitivity (detection limits <1 ppm). Optimize column parameters (e.g., DB-5MS) and ionization conditions .

- LC-APCI-MS/MS : Employ atmospheric pressure chemical ionization (APCI) for non-volatile impurities. Validate method precision (RSD <6.9%) and accuracy (recovery rates 94–114%) as per pharmacopeial guidelines .

Q. How can researchers resolve contradictions in experimental data (e.g., conflicting binding constants or impurity profiles)?

- Methodology :

- Statistical Validation : Apply Akaike Information Criterion (AIC) to compare binding models (1:1 vs. 1:2). For example, shows both models fit well, but 1:2 may better represent cooperative interactions .

- Cross-Technique Verification : Confirm impurity identities using orthogonal methods (e.g., GC-MS vs. LC-MS) to rule out false positives/negatives .

Q. What are the stability considerations for 1-methyl-2-picolinium p-toluenesulfonate under varying storage conditions?

- Methodology :

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (e.g., p-toluenesulfonate derivatives decompose >180°C) .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC. Use Arrhenius modeling to predict shelf life .

Notes for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.